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Colistin Sulfate
CAS No.: 1264-72-8
Cat. No.: VC0007457
Molecular Formula: C105H206N32O32S2
Molecular Weight: 2493.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1264-72-8 |
|---|---|
| Molecular Formula | C105H206N32O32S2 |
| Molecular Weight | 2493.1 g/mol |
| IUPAC Name | N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxybutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide;N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxybutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide;sulfuric acid |
| Standard InChI | InChI=1S/C53H102N16O12.C52H100N16O12.2H2O4S/c1-9-31(6)12-10-11-13-43(72)61-35(15-21-55)46(74)68-42(32(7)70)28-60-34(14-20-54)45(73)65-39-19-25-59-53(81)44(33(8)71)69-50(78)38(18-24-58)63-47(75)36(16-22-56)64-51(79)40(26-29(2)3)67-52(80)41(27-30(4)5)66-48(76)37(17-23-57)62-49(39)77;1-28(2)11-9-10-12-42(71)60-34(14-20-54)45(73)67-41(31(7)69)27-59-33(13-19-53)44(72)64-38-18-24-58-52(80)43(32(8)70)68-49(77)37(17-23-57)62-46(74)35(15-21-55)63-50(78)39(25-29(3)4)66-51(79)40(26-30(5)6)65-47(75)36(16-22-56)61-48(38)76;2*1-5(2,3)4/h29-42,44,60,70-71H,9-28,54-58H2,1-8H3,(H,59,81)(H,61,72)(H,62,77)(H,63,75)(H,64,79)(H,65,73)(H,66,76)(H,67,80)(H,68,74)(H,69,78);28-41,43,59,69-70H,9-27,53-57H2,1-8H3,(H,58,80)(H,60,71)(H,61,76)(H,62,74)(H,63,78)(H,64,72)(H,65,75)(H,66,79)(H,67,73)(H,68,77);2*(H2,1,2,3,4)/t31?,32-,33-,34+,35+,36+,37+,38+,39+,40+,41-,42+,44+;31-,32-,33+,34+,35+,36+,37+,38+,39+,40-,41+,43+;;/m11../s1 |
| Standard InChI Key | ZESIAEVDVPWEKB-ORCFLVBFSA-N |
| Isomeric SMILES | CCC(C)CCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)[C@@H](C)O |
| Canonical SMILES | CCC(C)CCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O |
| Melting Point | 200-220 °C 200 - 220 °C |
Introduction
Chemical and Structural Characteristics
Molecular Composition and Nomenclature
The term "Belcomycin" lacks a defined chemical structure or International Union of Pure and Applied Chemistry (IUPAC) name. By contrast, bleomycin and vancomycin have well-documented compositions:
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Bleomycin:
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Vancomycin:
Spectroscopic and Physicochemical Properties
Both bleomycin and vancomycin exhibit unique physicochemical profiles:
Table 1: Comparative Physicochemical Properties
| Property | Bleomycin | Vancomycin |
|---|---|---|
| Solubility | Soluble in water | Soluble in water |
| pKa | 2.6 (acidic) | 2.5, 7.7, 9.6 (acidic) |
| Melting Point | Decomposes at 200°C | Decomposes at >250°C |
| UV-Vis Absorption |
Bleomycin’s copper-chelating ability facilitates its DNA-cleaving activity , whereas vancomycin’s rigid backbone enables high-affinity binding to lipid II peptidoglycan precursors in bacterial cell walls .
Mechanisms of Action
Bleomycin: DNA Strand Scission and Antitumor Activity
Bleomycin induces DNA damage via a metal-dependent redox mechanism:
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Iron Chelation: Forms a Fe(II)-bleomycin complex that reacts with molecular oxygen to generate free radicals.
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DNA Cleavage: Hydroxyl radicals abstract hydrogen from DNA’s deoxyribose, causing single- and double-strand breaks .
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Cell Cycle Specificity: Primarily active in the G2 and M phases, enhancing cytotoxicity in rapidly dividing cells .
Table 2: Pharmacokinetic Profile of Bleomycin
| Parameter | Value |
|---|---|
| Bioavailability | 45% (systemic absorption) |
| Volume of Distribution | 20 L |
| Half-Life | 2–4 hours (prolonged in renal impairment) |
| Excretion | 60–70% renal (active drug) |
Vancomycin: Inhibition of Peptidoglycan Synthesis
Vancomycin exerts bactericidal effects by:
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Binding to D-Ala-D-Ala Moieties: High-affinity interaction with lipid II precursors blocks transglycosylation and transpeptidation in cell wall synthesis .
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Resistance Mechanisms: Vancomycin-resistant strains (e.g., VRE) modify peptidoglycan precursors to D-Ala-D-Lac, reducing binding affinity .
Table 3: Pharmacokinetic Profile of Vancomycin
| Parameter | Value |
|---|---|
| Protein Binding | 10–50% |
| Half-Life | 4–6 hours (adults) |
| Renal Excretion | 80–90% unchanged |
| Therapeutic Index | Narrow (requires TDM) |
Clinical Applications and Therapeutic Use
Bleomycin in Oncology
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Approved Indications:
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Administration: Intravenous, intramuscular, or intracavitary.
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Dose-Limiting Toxicity: Pulmonary fibrosis (10–20% incidence at cumulative doses >400 units) .
Vancomycin in Infectious Disease
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Approved Indications:
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Administration: Intravenous or oral (for GI infections).
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Adverse Effects: Red man syndrome, nephrotoxicity, ototoxicity .
Resistance and Emerging Challenges
Bleomycin Resistance
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Detoxification Enzymes: Bleomycin hydrolase inactivates the drug via hydrolysis.
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DNA Repair Mechanisms: Enhanced homologous recombination repair (HRR) in tumor cells .
Vancomycin Resistance
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VanA/VanB Operons: Confer resistance in enterococci through peptidoglycan precursor alteration.
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Heteroresistance: Subpopulations of S. aureus with reduced susceptibility (hVISA) .
Research Frontiers and Innovations
Bleomycin Analogues and Drug Delivery
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Plasminogen Activator Conjugates: Targeted delivery to tumor vasculature (e.g., bleomycin linked to urokinase).
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Nanoparticle Encapsulation: Reduces pulmonary toxicity while enhancing tumor penetration .
Vancomycin Derivatives and Adjuvant Therapies
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